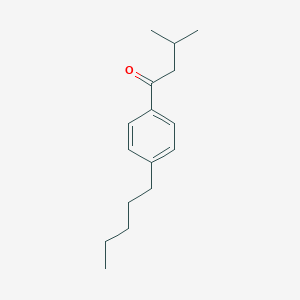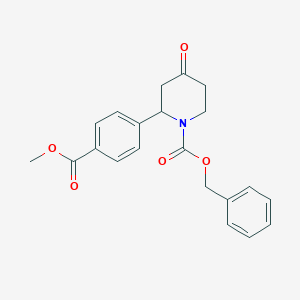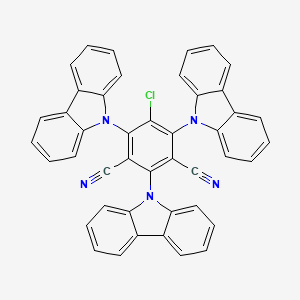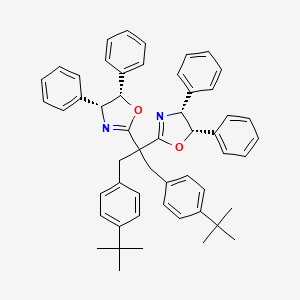
4'-Pentyl-3-methylbutyrophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pentyl-3-methylbutyrophenone (4-PMB) is a synthetic compound derived from the chemical family of ketones. It is a highly volatile compound, with a boiling point of approximately 166°C, and a molecular weight of approximately 204.3 g/mol. 4-PMB has been used in a variety of scientific research applications, including its use as a reference compound in studies of the metabolism of other substances, and in studies of the pharmacological effects of other substances. It is also used as a marker compound in studies of the biochemistry of cells, and as a tool to study the mechanism of action of various drugs.
科学的研究の応用
4'-Pentyl-3-methylbutyrophenone has a wide range of applications in scientific research. It has been used as a reference compound in studies of the metabolism of other substances, and in studies of the pharmacological effects of other substances. It is also used as a marker compound in studies of the biochemistry of cells, and as a tool to study the mechanism of action of various drugs. In addition, this compound has been used in studies of the effects of environmental pollutants, and as a tool to study the effects of dietary supplements.
作用機序
The mechanism of action of 4'-Pentyl-3-methylbutyrophenone is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cytochrome P450 (CYP450), which is involved in the metabolism of a variety of substances. In addition, this compound has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been suggested that this compound may have an effect on the metabolism of other substances, as well as on the pharmacological effects of other substances. In addition, this compound has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
The advantages of using 4'-Pentyl-3-methylbutyrophenone in scientific research include its low cost, its availability, and its relatively low toxicity. In addition, this compound is a highly volatile compound, which makes it easy to use in laboratory experiments. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on other substances or on the body.
将来の方向性
Future research on 4'-Pentyl-3-methylbutyrophenone should focus on further elucidating its mechanism of action, as well as its effects on other substances and on the body. In addition, further research should be conducted to explore the potential applications of this compound in medical and pharmaceutical research. Finally, research should be conducted to explore the potential toxicity of this compound, as well as its potential for long-term health effects.
合成法
4'-Pentyl-3-methylbutyrophenone can be synthesized from 3-methylbutanal and pentanal, or from 3-methylbutanol and pentanal. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and the resulting product is a mixture of this compound and 3-methylbutanal. The product can be purified by fractional distillation or by crystallization.
特性
IUPAC Name |
3-methyl-1-(4-pentylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-4-5-6-7-14-8-10-15(11-9-14)16(17)12-13(2)3/h8-11,13H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSMZEJPQCFZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4R,4'R,5S,5'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294753.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)
![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)

![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)




